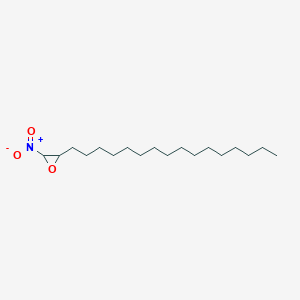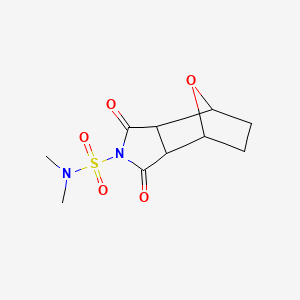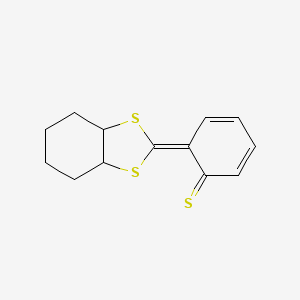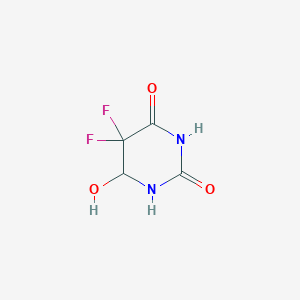
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione typically involves the fluorination of a suitable pyrimidine precursor. Common methods include:
Direct Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Substitution: Starting from a halogenated pyrimidine and reacting with a fluoride source such as potassium fluoride (KF) in a polar aprotic solvent.
Industrial Production Methods
Industrial production may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The choice of fluorinating agents and solvents is critical to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, potentially converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a fully reduced pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione may have applications in:
Chemistry: As a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to nucleotides.
Medicine: Possible applications in drug design and development, particularly in antiviral or anticancer therapies.
Industry: Use in the development of advanced materials with specific properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism of action of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking natural nucleotides and interfering with biological processes. The fluorine atoms can enhance binding affinity and selectivity for molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Fluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of two fluorine atoms and a hydroxyl group, which may confer distinct chemical and biological properties compared to other fluorinated pyrimidines.
Propriétés
Numéro CAS |
55052-50-1 |
|---|---|
Formule moléculaire |
C4H4F2N2O3 |
Poids moléculaire |
166.08 g/mol |
Nom IUPAC |
5,5-difluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
Clé InChI |
YQCRQILNIAPESZ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(=O)NC(=O)N1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


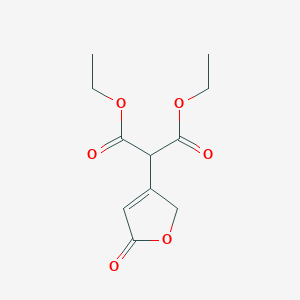
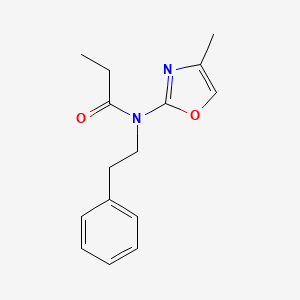
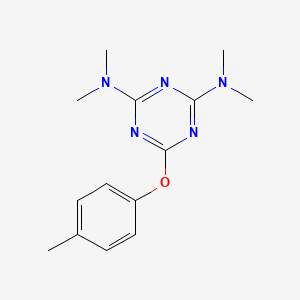


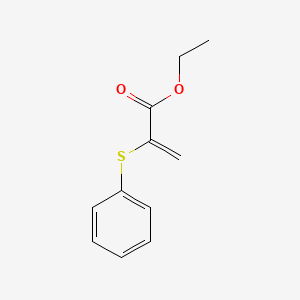
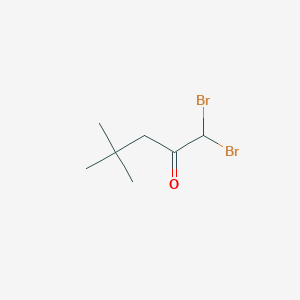
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
